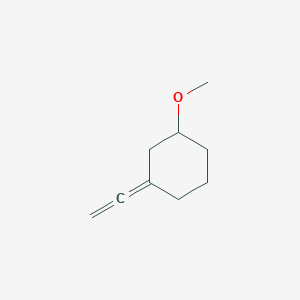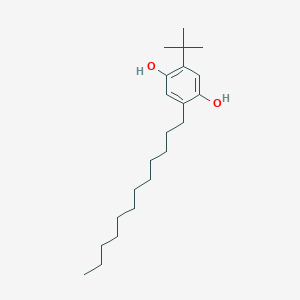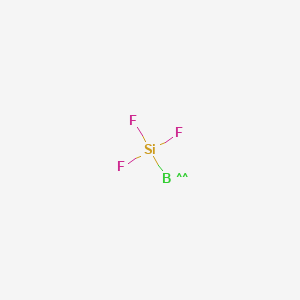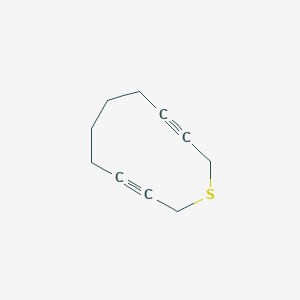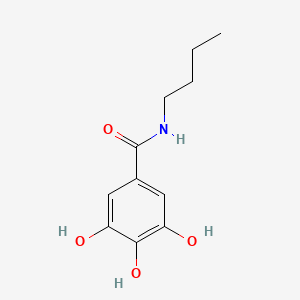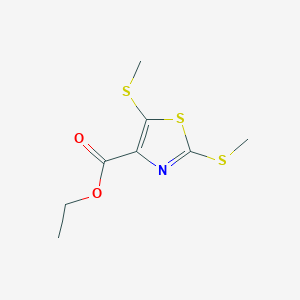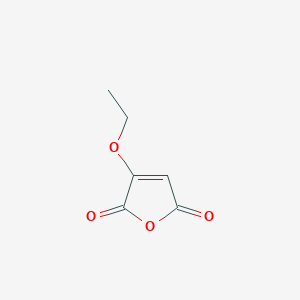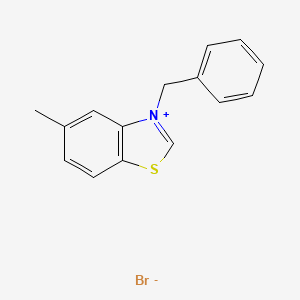![molecular formula C12H11Cl2LiS2 B14306743 Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide CAS No. 111662-28-3](/img/structure/B14306743.png)
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide is a chemical compound known for its unique structure and properties It features a lithium ion coordinated to a 1,3-dithiane ring substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide typically involves the reaction of 3,5-dichlorobenzaldehyde with 1,3-propanedithiol to form the corresponding dithiane. This intermediate is then subjected to lithiation using n-butyllithium to introduce the lithium ion. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle reactive intermediates and lithium reagents.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dithiane ring or the phenyl group.
Substitution: The lithium ion can be replaced with other metal ions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring or the dithiane ring.
Scientific Research Applications
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is investigated for its use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide involves its ability to act as a nucleophile due to the presence of the lithium ion. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithiane: Similar structure but without the lithium ion.
3,5-Dichlorophenyl-1,3-dithiane: Lacks the ethenyl group.
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithiolane: Similar but with a different ring structure.
Uniqueness
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide is unique due to the presence of the lithium ion, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
111662-28-3 |
|---|---|
Molecular Formula |
C12H11Cl2LiS2 |
Molecular Weight |
297.2 g/mol |
InChI |
InChI=1S/C12H11Cl2S2.Li/c13-10-6-9(7-11(14)8-10)2-3-12-15-4-1-5-16-12;/h2-3,6-8H,1,4-5H2;/q-1;+1 |
InChI Key |
IAJNVHPUPNMVIL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CS[C-](SC1)C=CC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
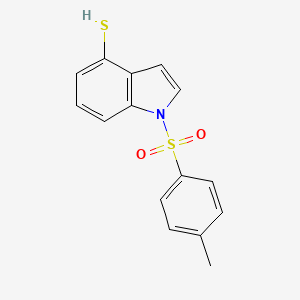
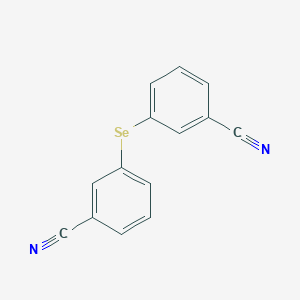
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)
